molecular formula C12H11NO2 B1610384 Ethyl Isoquinoline-1-carboxylate CAS No. 50458-78-1

Ethyl Isoquinoline-1-carboxylate

Cat. No.: B1610384
CAS No.: 50458-78-1
M. Wt: 201.22 g/mol
InChI Key: RHWSDJZSKWUHTG-UHFFFAOYSA-N
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Description

Ethyl Isoquinoline-1-carboxylate is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, is used as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Isoquinoline-1-carboxylate typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst. One common method is the Friedlaender condensation, which can be carried out using various catalysts such as molecular iodine, nano zinc oxide, or ionic liquids under solvent-free conditions . The reaction is usually performed at room temperature or under mild heating conditions to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. Microwave-assisted synthesis and ultrasound-promoted reactions are also employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl Isoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline-1-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Isoquinoline-1-carboxylic acid.

    Reduction: Isoquinoline-1-carbinol or isoquinoline-1-carbaldehyde.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Ethyl Isoquinoline-1-carboxylate can be compared with other similar compounds, such as:

    Isoquinoline-1-carboxylic acid: Similar structure but lacks the ethyl ester group.

    Mthis compound: Similar structure but has a methyl ester group instead of an ethyl ester group.

    Isoquinoline-3-carboxylate: Different position of the carboxylate group on the isoquinoline ring.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other isoquinoline derivatives .

Properties

IUPAC Name

ethyl isoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWSDJZSKWUHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446052
Record name Ethyl Isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50458-78-1
Record name Ethyl Isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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